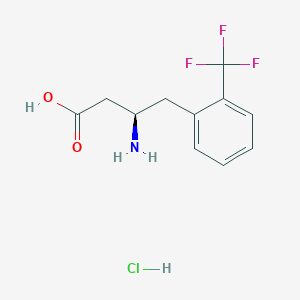

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647462 | |

| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-76-1 | |

| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common method is the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the amino and carboxylic acid functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group back to an amino group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Substituted phenyl compounds

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: The compound can be used as a probe to study biological systems and interactions with various biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

*Similarity scores derived from structural and functional group alignment .

Critical Analysis of Substituent Effects

Trifluoromethyl vs. Cyano/Chloro Groups: The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the cyano (polar) or chloro (moderately electronegative) groups in analogs . This likely improves membrane permeability and target binding. In contrast, the cyano group in the 4-cyanophenyl analog may limit bioavailability due to higher polarity .

Positional Isomerism: The 2-(trifluoromethyl) substituent in the target compound vs. the 3-(trifluoromethyl) isomer (CAS 270065-76-4) creates steric and electronic differences.

Stereochemical Variations :

- The (S)-isomer (CAS 270065-76-4) highlights the importance of chirality. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, though specific data are unavailable here .

Backbone Modifications: The pyrrolidine-3-carboxylate analog (CAS 741217-33-4) introduces a rigid cyclic structure, which may restrict conformational flexibility compared to the linear butanoic acid backbone of the target compound .

Research Implications and Limitations

- Pharmacological Data Gaps: Limited evidence on biological activity necessitates further studies to correlate structural features with efficacy (e.g., enzyme inhibition assays).

- Synthetic Challenges : The ortho-substituted trifluoromethyl group may complicate synthesis due to steric hindrance, impacting scalability .

- Fluorine’s Role : Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) demonstrate how fluorine atoms fine-tune solubility and metabolic stability, a key trend in drug design .

Biological Activity

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride, also known by its CAS number 332061-78-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.68 g/mol. The trifluoromethyl group () significantly enhances its lipophilicity, which is crucial for its interaction with biological targets .

Research indicates that this compound acts as an inhibitor in various biochemical pathways. Its mechanism of action involves:

- Binding Affinity : The trifluoromethyl group increases binding affinity to neurotransmitter receptors, which may influence neuronal signaling pathways .

- Inhibition of Enzymes : It has been studied for its potential role in inhibiting enzymes associated with metabolic disorders and neurological conditions.

1. Neuropharmacological Effects

Studies have shown that this compound may interact with specific neurotransmitter receptors, potentially affecting serotonin uptake and influencing mood disorders. The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs .

2. Metabolic Disorders

Research highlights the compound's potential in treating metabolic disorders through its inhibitory effects on key metabolic enzymes. This suggests a role in modulating metabolic pathways that are dysregulated in conditions like obesity and diabetes.

Case Study 1: Serotonin Reuptake Inhibition

A study investigating the structure-activity relationship (SAR) of various compounds found that this compound exhibited a significantly higher potency in inhibiting serotonin uptake compared to its non-fluorinated counterparts. This enhancement was attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the binding interaction with the serotonin transporter .

Case Study 2: Interaction with Enzymes

In another study, this compound was evaluated for its effects on enzymes involved in lipid metabolism. Results indicated that the compound could effectively inhibit specific lipases, suggesting a potential therapeutic application in managing dyslipidemia.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)phenylalanine | Lacks butanoic acid structure | Lower binding affinity |

| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine instead of trifluoromethyl | Less lipophilic, reduced potency |

| 3-Amino-4-(phenyl)butanoic acid | No halogen substitutions | More hydrophilic, less effective |

The table above summarizes key differences between this compound and similar compounds, highlighting how structural variations impact biological activity.

Q & A

Q. Q1. What are the recommended methods for synthesizing (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric hydrogenation. For example, the (R)-configuration can be achieved using (S)-proline-derived catalysts or immobilized enzymes to ensure stereochemical control. Post-synthesis, purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical to isolate the enantiomerically pure product. Purity validation should combine chiral HPLC (≥95% ee) and polarimetry .

Q. Q2. How can researchers validate the chemical identity and purity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm structure via , , and NMR to verify the trifluoromethyl group and stereochemistry.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHClFN, MW 273.66) and isotopic patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

Methodological Answer: Discrepancies often arise from impurities or racemization during storage. Mitigation steps:

- Stability Studies : Monitor enantiomeric excess (ee) under varying conditions (pH, temperature) via time-course chiral HPLC.

- Biological Assays : Test both enantiomers and racemic mixtures in parallel to isolate stereospecific effects. For example, the (R)-enantiomer may exhibit higher binding affinity to target receptors (e.g., GPCRs) compared to the (S)-form, as seen in sitagliptin-related impurities .

Q. Q4. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer: The -CF group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. Computational modeling (e.g., molecular docking) reveals steric and electronic effects on target interactions. For instance, the -CF moiety may occupy hydrophobic pockets in enzymes, as observed in kinase inhibitors . Experimental validation includes:

Q. Q5. What are the challenges in designing assays to study this compound’s role in enzyme inhibition?

Methodological Answer: Key challenges include:

- Substrate Specificity : Use fluorescence-based assays (e.g., FRET) with fluorogenic peptide substrates mimicking natural targets.

- Off-Target Effects : Employ counter-screens against related enzymes (e.g., dipeptidyl peptidase-4 for diabetes research).

- Data Normalization : Account for autofluorescence interference from the aromatic trifluoromethylphenyl group by including appropriate controls .

Q. Q6. How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer: Approaches include:

- Salt Selection : Test alternative counterions (e.g., phosphate, citrate) to improve aqueous solubility.

- Cocrystallization : Screen with coformers like cyclodextrins or amino acids.

- Prodrug Design : Introduce ester or amide prodrug moieties cleaved in vivo. Solubility is quantified via shake-flask method in PBS (pH 7.4) .

Data Interpretation & Advanced Methodologies

Q. Q7. What advanced analytical techniques confirm the compound’s solid-state characteristics?

Methodological Answer:

Q. Q8. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Force Field Refinement : Use QM/MM simulations to better model fluorine interactions.

- Crystallography : Resolve co-crystal structures to identify unaccounted binding motifs (e.g., water-mediated hydrogen bonds).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy compensation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.